molecular formula C5H4N2O4 B11762881 4-Hydroxy-6-oxo-5,6-dihydropyridazine-3-carboxylic acid

4-Hydroxy-6-oxo-5,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B11762881
M. Wt: 156.10 g/mol
InChI Key: ZINRJYWWTVXICK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-oxo-5,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by oxidation and hydrolysis steps . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-oxo-5,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Properties

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

5-hydroxy-3-oxo-4H-pyridazine-6-carboxylic acid

InChI

InChI=1S/C5H4N2O4/c8-2-1-3(9)6-7-4(2)5(10)11/h8H,1H2,(H,10,11)

InChI Key

ZINRJYWWTVXICK-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(N=NC1=O)C(=O)O)O

Origin of Product

United States

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